N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide
Overview
Description
N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide, also known as FSBA, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been widely used in the field of biochemistry and pharmacology. FSBA is used as a reagent to modify proteins and peptides, which can help to understand their function and interactions.
Mechanism of Action
The mechanism of action of N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide involves the reaction of the sulfonamide group with the amino group of lysine residues in proteins. The reaction forms a covalent bond, which can affect the activity and stability of the protein. This compound can also crosslink proteins or peptides, which can help to understand their interactions. The mechanism of action of this compound has been studied using various techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry.
Biochemical and Physiological Effects
This compound can modify the activity and stability of proteins, which can have biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been shown to affect the binding of ligands to receptors such as the nicotinic acetylcholine receptor. The physiological effects of this compound depend on the specific protein or peptide being modified, and can be studied using various techniques such as enzyme assays, binding assays, and electrophysiology.
Advantages and Limitations for Lab Experiments
N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and react with proteins. It forms a stable covalent bond with lysine residues, which can help to study the interactions of proteins or peptides. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective reagent for research. However, this compound has some limitations for lab experiments. It can react with other amino acids besides lysine, which can lead to non-specific modifications. The modification of lysine residues can also affect the activity and stability of proteins, which can complicate the interpretation of experimental results.
Future Directions
N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has many potential future directions for research. One direction is the development of new methods for protein modification using this compound. For example, this compound could be used in combination with other reagents to selectively modify specific amino acids in proteins. Another direction is the use of this compound in the development of biosensors and drug delivery systems. This compound could be used to modify proteins or peptides that can bind to specific targets, such as cancer cells or pathogens. This compound could also be used to crosslink proteins or peptides to form stable structures that can be used as scaffolds for drug delivery. Overall, this compound has many potential applications in biochemistry and pharmacology, and further research is needed to fully explore its potential.
Scientific Research Applications
N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide is used as a reagent to modify proteins and peptides, which can help to understand their function and interactions. This compound reacts with the amino group of lysine residues in proteins, forming a covalent bond. This modification can affect the activity and stability of the protein, and can also be used to crosslink proteins or peptides. This compound has been used to study the structure and function of various proteins, including enzymes, receptors, and antibodies. It has also been used in the development of biosensors and drug delivery systems.
properties
IUPAC Name |
N-(4-fluorophenyl)sulfonyl-N'-methylbenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-16-14(11-5-3-2-4-6-11)17-20(18,19)13-9-7-12(15)8-10-13/h2-10H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFJYOOAGZMDFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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